molecular formula C9H16ClN3O2 B1377851 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1375473-41-8

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No. B1377851
M. Wt: 233.69 g/mol
InChI Key: JDQDOXTZLVKNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as “AMMDH”, is an organic compound with an interesting chemical structure. This compound has been studied extensively in recent years due to its unique properties, which have enabled its use in various scientific research applications.

Scientific Research Applications

Antimicrobial Activity

  • Field: Medicinal Chemistry
  • Application: These compounds have been studied for their antimicrobial activity .
  • Method: The compounds were synthesized using efficient methods that produced high yields without requiring additional purification .
  • Results: The synthesized compounds showed antimicrobial activity, but the specific results or quantitative data were not provided in the source .

Antiproliferative Agents

  • Field: Oncology
  • Application: Some studies show promising applications of this class of compounds as antiproliferative agents .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Cytotoxic Agents

  • Field: Oncology
  • Application: These compounds have also been studied for their cytotoxic properties .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Anticancer Agents

  • Field: Oncology
  • Application: There are studies that show the potential of these compounds as anticancer agents .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Protein Arginine Deiminase

  • Field: Biochemistry
  • Application: These compounds have been studied as inhibitors of the protein arginine deiminase .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Enzymatic Transesterification Reaction Catalyst

  • Field: Biochemistry
  • Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Natural Spiroketals

  • Field: Biochemistry
  • Application: Spiroketals, which are related structures, have been isolated from natural sources and have been shown to have a broad spectrum of biological activity .
  • Method: The specific methods of application and the results were not detailed in the source .
  • Results: Natural spiroketals display antibiotic, anti-anaphylactic, antiphlogistic, and antispasmolytic activity. They are also used as catalysts in the manufacture of polymers, as attractants for bark beetles, and to accelerate processes involved in the combustion of solid rocket fuel .

Antagonists of Integrin α L β 2

  • Field: Biochemistry
  • Application: Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been proven to be antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Treatment of Hepatitis C

  • Field: Medicine
  • Application: Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Matrix Metalloproteinases

  • Field: Biochemistry
  • Application: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Antagonists of Chemokine Receptors

  • Field: Biochemistry
  • Application: According to a US patent, compound 3 is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Catalysts for Enzymatic Transesterification Reaction

  • Field: Biochemistry
  • Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Natural Spiroketals

  • Field: Biochemistry
  • Application: Spiroketals, which are related structures, have been isolated from natural sources and have been shown to have a broad spectrum of biological activity .
  • Method: The specific methods of application and the results were not detailed in the source .
  • Results: Natural spiroketals display antibiotic, anti-anaphylactic [i], antlphlogistic 2, and antispasmolytic 3 a tivity. In addi=ion, they are used as catalysts in the manufacture of polymers [4], as attractants for bark beetles [5], and to accelerate processes involved in thecombustion of solid rocket fuel [6] .

Antagonists of Integrin α L β 2

  • Field: Biochemistry
  • Application: Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been proven to be antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Treatment of Hepatitis C

  • Field: Medicine
  • Application: Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Matrix Metalloproteinases

  • Field: Biochemistry
  • Application: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Antagonists of Chemokine Receptors

  • Field: Biochemistry
  • Application: According to a US patent, compound 3 is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

Catalysts for Enzymatic Transesterification Reaction

  • Field: Biochemistry
  • Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .
  • Method & Results: The specific methods of application and the results were not detailed in the source .

properties

IUPAC Name

9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQDOXTZLVKNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCCC2CN)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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